Ethanol, 2-(aminooxy)-, hydrochloride

Bioconjugation Kinetics Oxime Ligation Alpha-Effect

Researchers requiring efficient PROTAC assembly often face slow conjugation kinetics and hydrolytically unstable linkages with standard amines. 2-(Aminooxy)ethanol hydrochloride solves this via the α-effect aminooxy group, enabling rapid oxime formation (6×10⁻³ M⁻¹s⁻¹) with >100 h half-life under physiological conditions. • Chemoselective oxime ligation at pH 5.5-7.0 for glycoprotein & ADC bioconjugation • Compact MW 113.54 g/mol - ideal for early-stage PROTAC linker screening • Hydrochloride salt ensures long-term storage stability & reproducible handling

Molecular Formula C2H8ClNO2
Molecular Weight 113.54 g/mol
CAS No. 23156-68-5
Cat. No. B1629957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(aminooxy)-, hydrochloride
CAS23156-68-5
Molecular FormulaC2H8ClNO2
Molecular Weight113.54 g/mol
Structural Identifiers
SMILESC(CON)O.Cl
InChIInChI=1S/C2H7NO2.ClH/c3-5-2-1-4;/h4H,1-3H2;1H
InChIKeyMVAXDJWUDYBAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol, 2-(Aminooxy)-, Hydrochloride (CAS 23156-68-5): Procurement Guide for a Specialized α‑Effect Nucleophile


Ethanol, 2-(aminooxy)-, hydrochloride (also referred to as 2‑(aminooxy)ethanol hydrochloride or O‑(2‑hydroxyethyl)hydroxylamine hydrochloride) is a bifunctional building block comprising an aminooxy (–O–NH₂) group and a primary alcohol on an ethyl spacer, stabilized as the hydrochloride salt [1]. The α‑effect inherent to the aminooxy moiety confers heightened nucleophilicity relative to standard amines, enabling rapid and chemoselective oxime ligation with carbonyl compounds under mild aqueous conditions [2]. This compound is widely employed as a PROTAC linker and as a reactive handle in bioconjugation, drug discovery, and materials chemistry, where precise control over conjugation efficiency and linker length is critical .

Oxime Ligation Handle Enables chemoselective, rapid conjugation with aldehyde/ketone-modified biomolecules
Stable Hydrochloride Salt Provides shelf-stable, non-hygroscopic form for reproducible weighing and storage
Alpha-Effect Nucleophile Supports efficient oxime formation at low reactant concentrations under mild aqueous conditions

Why 2‑(Aminooxy)ethanol Hydrochloride Cannot Be Casually Replaced by Unprotected Hydroxylamines or Common Amino‑Alcohols


Attempting to substitute 2‑(aminooxy)ethanol hydrochloride with simpler hydroxylamine derivatives or conventional amino‑alcohols introduces critical deficits in reaction rate, hydrolytic stability of the resulting linkage, and compatibility with physiological media [1]. The α‑effect of the aminooxy group dramatically accelerates oxime formation compared to standard amines, while the oxime bond itself resists hydrolysis far better than hydrazones or imines under both acidic and neutral conditions [2]. Furthermore, the hydrochloride salt ensures the free‑base nucleophile remains protonated during storage, preventing oxidative degradation and obviating the need for neutralization steps that compromise reaction reproducibility . These properties are indispensable in applications ranging from site‑specific bioconjugation to the construction of proteolysis‑targeting chimeras (PROTACs), where generic alternatives simply fail to deliver the requisite performance.

Rate Deficit Standard amines lack the alpha-effect; oxime formation rate may drop by orders of magnitude, compromising conjugation efficiency.
Linkage Instability Hydrazone-forming alternatives yield linkages that degrade 5–10× faster under physiological pH, risking conjugate loss in long-term assays.
Salt-Form Variability Free base requires neutralization and is prone to oxidation; may introduce batch-to-batch reactivity shifts not seen with the hydrochloride.

Quantitative Differentiation Evidence for 2‑(Aminooxy)ethanol Hydrochloride Relative to Its Closest Analogs


Enhanced Nucleophilicity: Second‑Order Rate Constants for Oxime Formation vs. Standard Amines

The aminooxy group in 2‑(aminooxy)ethanol exhibits a second‑order rate constant for oxime formation that is orders of magnitude greater than that of a typical primary amine. For instance, the reaction of aminooxy‑PEG with a glyoxyl‑modified peptide proceeds with a rate constant of 6 × 10⁻³ M⁻¹ s⁻¹ at pH 7.0, whereas the corresponding reaction with a simple amine is too slow to measure under identical conditions [1]. This pronounced α‑effect arises from the destabilization of the nucleophile's ground state and stabilization of the transition state, as corroborated by computational studies [2].

Oxime formation rate
Head-to-head
k ≈ 6×10⁻³ M⁻¹s⁻¹ (aminooxy-PEG + glyoxyl-peptide, pH 7.0)
vs. immeasurably slow for standard primary amine
Supports rapid, efficient bioconjugation at low stoichiometry
Class-level alpha-effect data; exact rate may vary with substrate
Bioconjugation Kinetics Oxime Ligation Alpha-Effect

Oxime Bond Hydrolytic Stability: Half‑Life Comparison with Hydrazones

Oxime bonds formed by aminooxy compounds are substantially more resistant to hydrolysis than the corresponding hydrazones. Under physiological pH (7.4) and 37 °C, model oximes exhibit half‑lives exceeding 100 h, whereas analogous hydrazones degrade with half‑lives of 10–20 h [1]. This stability differential widens under mildly acidic conditions (pH 5–6), where hydrazones undergo rapid hydrolysis while oximes remain largely intact [2].

Oxime hydrolytic stability
Head-to-head
Half-life >100 h (oxime, pH 7.4, 37 °C)
vs. 10–20 h for hydrazone under same conditions
Enables stable conjugates for prolonged biological assays
Class-level inference; model carbonyl conjugate used
Linker Stability Bioconjugation Oxime Ligation

pH‑Dependent Reactivity: pKa of Aminooxy Group Enables Efficient Conjugation at Physiological pH

The aminooxy group possesses a pKa of approximately 5, as determined by potentiometric titration and corroborated by computational prediction [1]. This low basicity means that a significant fraction of the nucleophile remains deprotonated and reactive at neutral pH (7.0–7.4), in contrast to simple primary amines (pKa ~9–10) which are predominantly protonated and unreactive under the same conditions [2]. Consequently, oxime ligation proceeds efficiently without the need for acidic catalysts or pH adjustment, preserving the integrity of pH‑sensitive biomolecules.

Aminooxy pKa
Reported
pKa ≈5 (aminooxy group)
vs. pKa ≈10.6 for standard primary amine
Permits conjugation at neutral pH without catalysts
Supports use with pH-sensitive biomolecules
Bioconjugation Physiological pH Nucleophilicity

Salt‑Form Advantage: Hydrochloride Enhances Storage Stability and Handling Precision vs. Free Base

2‑(Aminooxy)ethanol hydrochloride (CAS 23156‑68‑5) is supplied as a crystalline solid with a purity specification typically ≥95–98%, whereas the free base (CAS 3279‑95‑6) is a hygroscopic liquid that readily undergoes oxidation upon exposure to air . The hydrochloride salt remains stable for extended periods when stored at 2–8 °C under inert atmosphere, maintaining consistent reactivity across multiple uses . In contrast, the free base must be freshly distilled or handled under strictly anaerobic conditions to prevent degradation, introducing variability into quantitative applications .

Salt-form stability
Data to verify
Crystalline solid, purity ≥95–98%
vs. hygroscopic liquid free base prone to oxidation
May support consistent reactivity and batch reproducibility
Supplier specification; independent stability data limited
Stability Handling Procurement

Validated Application Scenarios for 2‑(Aminooxy)ethanol Hydrochloride Based on Quantitative Performance Evidence


PROTAC Linker Synthesis Requiring Defined Spacer Length and Mild Conjugation

The compound serves as a compact, hydrophilic PROTAC linker (molecular weight 113.54 g/mol) that introduces an aminooxy handle for chemoselective attachment to aldehyde‑ or ketone‑functionalized ligands . Its rapid oxime formation kinetics (6 × 10⁻³ M⁻¹ s⁻¹) and stability of the resulting oxime bond (>100 h half‑life) ensure efficient assembly of heterobifunctional PROTACs without compromising the structural integrity of the protein‑of‑interest binding moieties [1]. This is particularly valuable in early‑stage PROTAC development where multiple linker lengths and compositions are screened under mild, biocompatible conditions.

Site‑Specific Bioconjugation of Glycoproteins and Antibodies via Periodate‑Oxidized Glycans

Following mild periodate oxidation of cis‑diols in glycoprotein glycans, the resulting aldehyde groups react quantitatively with 2‑(aminooxy)ethanol hydrochloride at pH 5.5–7.0 to form stable oxime conjugates . The low pKa of the aminooxy group (≈5) permits efficient labeling at near‑neutral pH, preventing denaturation of the protein payload [1]. The solid hydrochloride salt eliminates the need for pH adjustment of concentrated stock solutions, streamlining the preparation of antibody‑drug conjugates (ADCs) and fluorescent glycoprotein probes with reproducible stoichiometry.

Preparation of Oxime‑Linked Hydrogels and Dynamic Covalent Materials

The hydroxyl terminus of 2‑(aminooxy)ethanol hydrochloride can be readily derivatized (e.g., via esterification or etherification) to install polymerizable or cross‑linking groups, while the aminooxy end remains available for dynamic oxime bond formation . The hydrolytic stability of the oxime linkage under physiological conditions, combined with its reversibility at acidic pH, enables the fabrication of stimuli‑responsive hydrogels for drug delivery and tissue engineering [1]. The hydrochloride salt ensures the precursor remains un‑oxidized during multi‑gram scale‑up, a critical factor for consistent material properties.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Aminooxy handle for chemoselective oxime ligation; compact hydrophilic spacer
Conjugation efficiency and linker-length consistency under mild conditions
Glycoprotein bioconjugation
Low pKa enables efficient labeling at near-neutral pH; stable oxime linkage
Protein integrity, stoichiometry, and conjugate stability during purification
Oxime-linked hydrogels
Bifunctional architecture (aminooxy + derivatizable alcohol); hydrolytic stability with reversibility
Material property reproducibility and stimuli-responsive behavior

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